1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
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Overview
Description
1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4, an ethyl group at position 3, and a methyl group at position 1 on the pyrazole ring, with a methanamine group attached to position 5. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. For instance, 4-chloro-3-methylpyrazole can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with ethyl bromide in the presence of a base.
Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction. The 4-chloro-3-ethyl-1-methyl-1H-pyrazole is reacted with formaldehyde and ammonium chloride under acidic conditions to form the methanamine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of intermediates like 4-chloro-3-methylpyrazole and its subsequent reactions.
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification and Crystallization: The final product is purified through crystallization and other separation techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Condensation Reagents: Aldehydes, ketones, under acidic or basic conditions.
Major Products
Substitution Products: Derivatives with various substituents replacing the chloro group.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Condensation Products: Imines or Schiff bases.
Scientific Research Applications
1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The methanamine group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions and other non-covalent interactions. The chloro and ethyl groups may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.
4-chloro-3-ethyl-1-methyl-1H-pyrazole: Lacks the methanamine group.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide: Contains a carboxamide group instead of a methanamine group.
Uniqueness
1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
2624137-45-5 |
---|---|
Molecular Formula |
C7H13Cl2N3 |
Molecular Weight |
210.1 |
Purity |
95 |
Origin of Product |
United States |
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